Lipophilicity Modulation: XLogP3 Comparison Between CF₃CH₂-Thiazole and CF₃-Thiazole Ethanamine Analogs
The target compound exhibits a computed XLogP3 of 1.7, compared to 1.2 for the 4-CF₃ analog 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine (PubChem CID 4033439) [1]. The ~0.5 log unit increase arises from the methylene spacer insertion, which adds hydrophobic surface area while attenuating the strong electron-withdrawing effect that depresses logP in directly attached CF₃ groups. This places the compound in a preferred lipophilicity window for CNS permeability (typically XLogP 1–3).
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine: XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP ≈ +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.10.14) |
Why This Matters
The ~0.5 logP increment improves passive membrane permeability while remaining below the hERG-associated lipophilicity ceiling (logP > 3), making this compound more suited for oral CNS candidates than the 4-CF₃ analog.
- [1] PubChem Compound Summary for CID 4033439, 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine. National Center for Biotechnology Information, 2024. View Source
